molecular formula C11H14ClNO3S B14115138 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride

Cat. No.: B14115138
M. Wt: 275.75 g/mol
InChI Key: OHXZQFGZNSBRGH-UHFFFAOYSA-N
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Description

. This compound is a member of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline may involve large-scale synthesis using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline include:

Uniqueness

The uniqueness of 4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and methylsulfonyl groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

3-(diethylcarbamoyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)17(12,15)16/h5-8H,3-4H2,1-2H3

InChI Key

OHXZQFGZNSBRGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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